N-methyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride
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Overview
Description
N-methyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and presence in various drug classes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride typically involves the reaction of N-methyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide with hydrochloric acid. The process may include steps such as:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the N-methyl and phenoxy groups through nucleophilic substitution reactions.
Hydrochloride formation: The final step involves the reaction of the amide with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-methyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of N-methyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-piperidone: Another piperidine derivative with similar structural features.
N-methyl-2-piperidone: A compound with a similar piperidine ring but different functional groups.
1-Methyl-2-piperidone: Shares the piperidine core structure but differs in the substitution pattern
Uniqueness
N-methyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
N-methyl-2-(3-methyl-4-piperidin-4-ylphenoxy)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-11-9-13(19-10-15(18)16-2)3-4-14(11)12-5-7-17-8-6-12;/h3-4,9,12,17H,5-8,10H2,1-2H3,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVISJQUUEPKXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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